NU9056: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a KAT5/Tip60 Inhibitor
NU9056: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a KAT5/Tip60 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU9056 is a potent and selective small molecule inhibitor of the lysine (B10760008) acetyltransferase KAT5, also known as Tip60. This technical guide provides an in-depth overview of the discovery, a putative synthesis process, and the detailed mechanism of action of NU9056. It is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug development, offering detailed experimental protocols and a summary of key quantitative data. The document highlights the therapeutic potential of targeting Tip60 with selective inhibitors like NU9056, particularly in the context of prostate cancer.
Discovery of NU9056
NU9056 was identified through a high-throughput screening campaign aimed at discovering inhibitors of the histone acetyltransferase (HAT) Tip60 (KAT5).[1][2][3] The screening of a diverse compound library of approximately 80,000 members led to the identification of an isothiazole-based scaffold with inhibitory activity against both Tip60 and p300.[1][4]
Initial hits were further evaluated and optimized, leading to the identification of 1,2-bis(isothiazol-5-yl)disulfane, designated as NU9056.[1][2] Subsequent characterization revealed NU9056 to be a relatively potent and selective inhibitor of Tip60.[1][5]
Putative Synthesis of NU9056
While the precise, step-by-step synthesis of NU9056 has not been detailed in the public domain, a plausible synthetic route can be postulated based on established principles of isothiazole (B42339) and disulfide chemistry. The synthesis would likely involve the formation of an isothiazole-5-thiol intermediate, followed by its oxidative dimerization to yield the disulfide product, NU9056.
A generalized synthetic approach is outlined below. It is important to note that this is a hypothetical pathway and may require significant optimization.
Logical Workflow for the Putative Synthesis of NU9056
Caption: A logical workflow for the putative synthesis of NU9056.
Biological Activity and Mechanism of Action
NU9056 exerts its biological effects primarily through the inhibition of the histone acetyltransferase Tip60. Tip60 is a crucial enzyme involved in transcriptional regulation, DNA damage repair, and cell signaling.[1] In several cancers, including aggressive forms of prostate cancer, Tip60 is overexpressed and acts as a co-activator for the androgen receptor.[1]
Signaling Pathway of NU9056 Action
The inhibitory action of NU9056 on Tip60 triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway affected by NU9056 in prostate cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for NU9056.
Table 1: In Vitro Inhibitory Activity of NU9056 against Histone Acetyltransferases
| Enzyme | IC50 (µM) | Selectivity vs. Tip60 |
| Tip60 (KAT5) | 2[1][5] | - |
| p300 | 60 | >30-fold |
| PCAF | 36 | >16-fold[5] |
| GCN5 | >100 | >50-fold |
Table 2: Growth Inhibition (GI50) of NU9056 in Prostate Cancer Cell Lines
| Cell Line | GI50 (µM) |
| LNCaP | 24 ± 2[4] |
| PC3 | 27 ± 2[4] |
| DU145 | 8 - 27 (range)[1][2][3] |
| 22RV1 | 8 - 27 (range)[1][2][3] |
Detailed Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against HAT enzymes.
Experimental Workflow for In Vitro HAT Assay
Caption: Workflow for a radioactive filter-binding in vitro HAT assay.
Materials:
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Recombinant human Tip60, p300, PCAF, GCN5
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Histone H3 or H4 substrate
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[³H]-Acetyl-CoA
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HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
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Scintillation cocktail
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Filter paper (e.g., P81 phosphocellulose)
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Scintillation counter
Procedure:
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Prepare a reaction mixture containing HAT assay buffer, recombinant HAT enzyme, and histone substrate.
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Add NU9056 at a range of concentrations to the reaction mixture.
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Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
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Initiate the reaction by adding [³H]-Acetyl-CoA.
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Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto filter paper.
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Wash the filter paper extensively to remove unincorporated [³H]-Acetyl-CoA.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition at each concentration of NU9056 and determine the IC50 value.
Cellular Protein Acetylation Assay (Western Blot)
This protocol details the assessment of NU9056's effect on protein acetylation within a cellular context.
Experimental Workflow for Cellular Acetylation Assay
Caption: A standard workflow for Western blot analysis of cellular protein acetylation.
Materials:
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Prostate cancer cell lines (e.g., LNCaP)
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Cell culture medium and supplements
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NU9056
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RIPA lysis buffer
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Protease and HDAC inhibitors (e.g., TSA, sodium butyrate)
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., anti-acetyl-H4K16, anti-acetyl-H3K14, total histone H3/H4, anti-α-tubulin)
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HRP-conjugated secondary antibodies
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ECL detection reagent
Procedure:
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Seed and culture prostate cancer cells to the desired confluency.
-
Treat the cells with varying concentrations of NU9056 for different durations.
-
Harvest and lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
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Quantify the protein concentration of the lysates.
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Denature the protein samples and separate them by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies against specific acetylated proteins or total proteins overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the chemiluminescent signal and analyze the band intensities to determine changes in protein acetylation.
Caspase 3/9 Activation Assay
This protocol is for measuring the induction of apoptosis by assessing the activity of key executioner caspases.
Experimental Workflow for Caspase Activation Assay
Caption: A general workflow for a colorimetric or fluorometric caspase activity assay.
Materials:
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Prostate cancer cell lines
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NU9056
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Cell lysis buffer
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Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AFC for fluorometric)
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Caspase-9 substrate (e.g., Ac-LEHD-pNA for colorimetric, Ac-LEHD-AFC for fluorometric)
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Microplate reader
Procedure:
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Culture and treat cells with NU9056 as described previously.
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Lyse the cells according to the assay kit manufacturer's instructions.
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Add the appropriate caspase-3 or caspase-9 substrate to the cell lysates in a 96-well plate.
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Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
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Measure the absorbance (for pNA substrates) or fluorescence (for AFC substrates) using a microplate reader.
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Determine the fold-increase in caspase activity relative to untreated control cells.
Conclusion
NU9056 is a valuable chemical probe for studying the biological functions of Tip60. Its discovery and characterization have solidified Tip60 as a potential therapeutic target for prostate cancer and potentially other malignancies where Tip60 is dysregulated. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of Tip60 inhibition. Future work may focus on optimizing the potency and pharmacokinetic properties of NU9056 to develop clinically viable drug candidates.
